Rupintrivir

Description

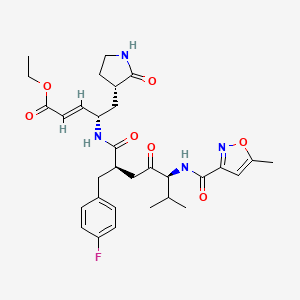

This compound is a peptidomimetic inhibitor with activity against human rhinoviruses. This compound is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.

This compound is a small molecule drug with a maximum clinical trial phase of II.

a rhinovirus 3C protease inhibito

Properties

IUPAC Name |

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJBRBGZBCZKO-BHGBQCOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028116 | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223537-30-2 | |

| Record name | Rupintrivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupintrivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupintrivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPINTRIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rupintrivir on 3C Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rupintrivir (formerly AG7088) is a potent, peptidomimetic, irreversible inhibitor of the 3C protease (3Cpro) found in various picornaviruses, most notably human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2] This document provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its inhibitory effects on 3C protease. It includes a detailed examination of its binding kinetics, the structural basis of its interaction with the enzyme's active site, comprehensive experimental protocols for studying this interaction, and a summary of its activity against a range of viral proteases.

Core Mechanism of Action

This compound functions as a mechanism-based inhibitor, specifically targeting the catalytic cysteine residue within the active site of the 3C protease.[3][4] The inhibitor is designed to mimic the natural substrate of the 3C protease, allowing it to bind with high affinity to the enzyme's active site.[5][6]

The core of this compound's inhibitory action lies in its α,β-unsaturated ethyl ester moiety, which acts as a Michael acceptor.[7] Upon binding to the 3C protease active site, the nucleophilic thiol group of the catalytic cysteine residue (Cys147 in HRV 3Cpro) attacks the β-carbon of the Michael acceptor.[3][5] This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[3][8] This covalent modification of the active site cysteine permanently inactivates the protease, thereby preventing it from processing the viral polyprotein, a crucial step in the viral replication cycle.[1][9]

The specificity of this compound for picornaviral 3C proteases is attributed to its peptidyl-binding elements, which are designed to interact with the substrate-binding pockets (S1, S2, S4) of the enzyme, ensuring high-affinity binding prior to the covalent reaction.[5][6]

Quantitative Data Summary

The potency of this compound has been quantified against a variety of picornavirus 3C proteases through both enzyme-based and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of 3C Protease by this compound

| Protease Source | Assay Type | Parameter | Value | Reference(s) |

| Human Rhinovirus 14 (HRV-14) | - | kobs/[I] (M-1s-1) | 1,470,000 | [10] |

| Enterovirus 71 (EV71) | FRET | IC50 | 2.3 ± 0.5 µM | [3] |

| Enterovirus 71 (EV71) | Biochemical | IC50 | 7.3 ± 0.8 µM | [11] |

| Coxsackievirus A16 (CVA16) | FRET | IC50 | 2.06 µM | [1] |

| SARS-CoV-2 Mpro | - | IC50 | 68 ± 7 µM | [12] |

Table 2: Cell-Based Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value | Reference(s) |

| Human Rhinovirus (mean of 48 serotypes) | H1-HeLa, MRC-5 | EC50 | 0.023 µM | [2][9] |

| Human Rhinovirus 14 (HRV-14) | - | EC50 | 13 nM | [5] |

| Enterovirus 71 (EV71) | - | EC50 | ~1 nM | [3] |

| Enterovirus 68 (EV68) | - | EC50 | 43 nM | [3] |

| Enterovirus 9 (EV9) | - | EC50 | 15 nM | [3] |

| Norwalk Virus (replicon) | - | EC50 | 0.3 ± 0.1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FRET-Based 3C Protease Inhibition Assay

This protocol is adapted from methodologies described for enterovirus 3C protease inhibition assays.[1][3]

Objective: To determine the in vitro inhibitory activity of this compound against a purified 3C protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Purified 3C protease

-

This compound (dissolved in DMSO)

-

FRET peptide substrate (e.g., Dabcyl-RTATVQGPSLDFE-Edans for EV71 3Cpro)

-

Assay Buffer: 50 mM HEPES (pH 6.5), 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% glycerol[1]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the purified 3C protease to each well to a final concentration of 1 µM.[1]

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at 30°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 20 µM.[1]

-

Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1]

-

Calculate the initial reaction rates (Vi) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This protocol is a generalized procedure based on descriptions of antiviral assays for rhinoviruses.[13][14]

Objective: To determine the effective concentration of this compound that protects host cells from virus-induced cell death.

Materials:

-

Susceptible host cell line (e.g., H1-HeLa for HRVs)

-

Human Rhinovirus stock of a known titer

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., MEM with 2% FBS)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed a 96-well plate with host cells at a density that will form a confluent monolayer overnight.

-

On the following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cell plate and add the this compound dilutions. Include wells for vehicle control (DMSO) and no-drug control.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days. Leave some wells uninfected as a cell control.

-

Incubate the plate at 34°C in a 5% CO2 incubator until CPE is complete in the virus control wells.

-

Assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Protein Crystallography of this compound-3C Protease Complex

This protocol is based on the methodology described for obtaining the crystal structure of the HRV-C15 3C-Rupintrivir complex.[5]

Objective: To determine the three-dimensional structure of this compound covalently bound to the 3C protease.

Materials:

-

Highly purified 3C protease (~5-10 mg/mL)

-

This compound (dissolved in a suitable solvent like DMSO or methanol)

-

Crystallization buffer (e.g., 0.05 M citric acid, 0.05 M BIS-TRIS propane, pH 5.0, 16% (w/v) polyethylene glycol 3,350)[5]

-

Crystallization plates (e.g., hanging drop or sitting drop)

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation:

-

Crystallization:

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

-

Mix a small volume of the protein-inhibitor complex with an equal volume of the crystallization buffer.

-

Equilibrate the drop against a reservoir of the crystallization buffer at a constant temperature (e.g., 16°C).[5]

-

Monitor the drops for crystal growth over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals if necessary and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron beamline.[5]

-

Process and scale the diffraction data using appropriate software (e.g., HKL2000).[5]

-

Solve the structure by molecular replacement using a known 3C protease structure as a search model.[5]

-

Build the model of the this compound-3C protease complex and refine it against the diffraction data using software such as COOT and PHENIX.[5]

-

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Covalent inhibition of 3C protease by this compound.

Experimental Workflow for CPE Inhibition Assay

Caption: Workflow for a cell-based CPE inhibition assay.

Logical Relationship of this compound's Structural Components

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. mdpi.com [mdpi.com]

- 11. Pan-3C Protease Inhibitor this compound Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. pblassaysci.com [pblassaysci.com]

The Rise and Fall of Rupintrivir (AG-7088): A Technical History of a Promising Antiviral

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Rupintrivir (AG-7088) emerged from a structure-based drug design program as a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, a critical enzyme for viral replication. This peptidomimetic compound demonstrated broad-spectrum in vitro activity against a wide range of HRV serotypes and other picornaviruses, sparking hope for an effective treatment for the common cold. Early clinical trials in experimentally induced rhinovirus infections showed promising results, with the drug being well-tolerated and demonstrating a reduction in viral load and symptoms. However, the development of this compound was ultimately halted during Phase II clinical trials due to a lack of significant efficacy in patients with naturally acquired rhinovirus infections. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Introduction: Targeting the Common Cold

Human rhinoviruses (HRVs) are the primary causative agents of the common cold, a ubiquitous and economically significant illness. The high genetic diversity of HRVs, with over 160 serotypes, has posed a significant challenge to the development of effective vaccines and antiviral therapies. A key target for antiviral intervention is the viral 3C protease (3CP), a cysteine protease essential for the post-translational processing of the viral polyprotein into mature structural and non-structural proteins. Inhibition of 3CP effectively halts viral replication. This compound (AG-7088) was developed by Agouron Pharmaceuticals (subsequently Pfizer) as a specific, irreversible inhibitor of HRV 3C protease.[1][2]

Discovery and Lead Optimization

The discovery of this compound was a landmark achievement in structure-based drug design. Researchers at Agouron utilized high-resolution crystal structures of HRV 3C protease to design and synthesize potent inhibitors.

Initial Screening and Lead Identification

The development process began with the design of peptide-derived inhibitors incorporating a Michael acceptor moiety.[3] These compounds were engineered to form an irreversible covalent bond with the active site cysteine residue of the 3C protease.[4] This approach aimed to achieve high potency and prolonged duration of action.

Structure-Activity Relationship (SAR) and Lead Optimization

Through iterative cycles of structural biology, computational modeling, and medicinal chemistry, the initial leads were optimized to enhance their potency, selectivity, and pharmaceutical properties. A key breakthrough was the incorporation of a P1 lactam moiety as a substitute for the L-glutamine residue, which significantly increased the inhibitory activity against 3C protease and improved antiviral properties.[4] This optimization process, guided by the co-crystal structures of inhibitors bound to the enzyme, led to the identification of AG-7088, later named this compound.[5][6]

Mechanism of Action

This compound is a peptidomimetic that acts as an irreversible inhibitor of the HRV 3C protease.[7] The molecule is designed to fit into the substrate-binding pocket of the enzyme. The ethyl propenoate Michael acceptor moiety of this compound undergoes a nucleophilic attack by the active site cysteine residue (Cys-147) of the 3C protease.[4][5] This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[8] By inhibiting the 3C protease, this compound prevents the cleavage of the viral polyprotein, thereby blocking the production of essential viral proteins and halting viral replication.[7]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum antiviral activity against a wide array of human rhinovirus serotypes in cell-based assays.[7] It was active against all 48 HRV serotypes tested, with a mean 50% effective concentration (EC50) of 0.023 µM.[7] The compound also showed activity against other related picornaviruses, including coxsackieviruses and enteroviruses.[7]

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | Reference |

| Human Rhinovirus (HRV) | ||||

| Mean (48 serotypes) | H1-HeLa | 0.023 | 0.082 | [7] |

| Range (48 serotypes) | H1-HeLa | 0.003 - 0.081 | 0.018 - 0.261 | [7] |

| Other Picornaviruses | ||||

| Coxsackievirus A21 | MRC-5 | 0.147 | - | [9] |

| Coxsackievirus B3 | MRC-5 | 0.183 | - | [9] |

| Echovirus 11 | MRC-5 | 0.014 | - | [9] |

| Enterovirus 70 | MRC-5 | 0.007 | - | [9] |

| Enterovirus 71 (EV71) | ||||

| EV71 (BJ/CHN/2008) | RD | ~0.001 | - | [10] |

Table 1: In Vitro Antiviral Activity of this compound (AG-7088)

Enzyme Inhibition

This compound is a potent irreversible inhibitor of the HRV 3C protease. The rate of inactivation is a key parameter for such inhibitors.

| Enzyme | Inactivation Rate (kobs/[I]) (M⁻¹s⁻¹) | Reference |

| HRV-14 3C Protease | 1,470,000 ± 440,000 | [7] |

Table 2: this compound Enzyme Inhibition Data

Animal Models

Preclinical studies in animal models were conducted to assess the safety and preliminary efficacy of this compound. In a murine model of Enterovirus-71 (EV71) infection, this compound administration significantly protected suckling mice from limb paralysis and improved survival rates at a dose as low as 0.1 mg/kg.[11] Histological analysis confirmed that the drug alleviated virus-induced myositis and suppressed viral RNA and protein expression in various tissues.[11]

Clinical Development

This compound progressed to clinical trials based on its promising preclinical profile. The drug was formulated as a nasal spray for direct delivery to the site of rhinovirus infection.

Phase I Clinical Trials

Phase I studies in healthy volunteers established the safety and tolerability of intranasally administered this compound. The studies also evaluated the pharmacokinetics of the drug, which showed minimal systemic absorption, with the compound being retained in the nasal cavity.[12]

Phase II Clinical Trials

Initial Phase II trials in volunteers experimentally infected with HRV showed that this compound treatment led to a significant reduction in total cold symptoms, respiratory symptom scores, and viral titers in the upper respiratory tract compared to placebo.[2][13] These encouraging results prompted larger-scale Phase II/III trials in patients with naturally acquired colds.[2]

However, in these subsequent trials involving natural infections, this compound failed to demonstrate a significant clinical benefit.[2][14] The lack of efficacy in this setting led to the discontinuation of its clinical development.[2]

| Trial Phase | Population | Key Findings | Outcome | Reference |

| Phase I | Healthy Volunteers | Safe and well-tolerated; Minimal systemic absorption. | Proceeded to Phase II | [12] |

| Phase II (Experimental Infection) | Healthy Volunteers | Reduced cold symptoms and viral titers. | Positive, supported further development | [2][13] |

| Phase II (Natural Infection) | Patients with common cold | Lack of significant clinical efficacy. | Development halted | [2][14] |

Table 3: Summary of this compound Clinical Trials

Experimental Protocols

HRV 3C Protease Inhibition Assay

The inhibitory activity of this compound against HRV 3C protease was determined by measuring the rate of enzyme inactivation. The assay typically involves the following steps:

-

Enzyme and Inhibitor Preparation: Purified recombinant HRV 3C protease is pre-incubated with varying concentrations of this compound for specific time intervals.

-

Substrate Addition: A fluorogenic peptide substrate, which mimics the natural cleavage site of the 3C protease, is added to the reaction mixture.

-

Signal Detection: The cleavage of the substrate by the remaining active enzyme results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The observed rate of inactivation (kobs) is determined at each inhibitor concentration ([I]), and the second-order rate constant (kobs/[I]) is calculated.[7]

Cell-Based Antiviral Assay (Cell Protection Assay)

The antiviral efficacy of this compound was assessed using a cell protection assay. The general protocol is as follows:

-

Cell Seeding: Human cell lines susceptible to HRV infection (e.g., H1-HeLa or MRC-5) are seeded in 96-well plates.

-

Virus Infection and Compound Treatment: The cells are infected with a specific HRV serotype in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells (typically 3-5 days).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.[7]

Logical Relationships and Workflows

The discovery and development of this compound followed a structured, rational drug design process.

Conclusion

The story of this compound (AG-7088) is a powerful case study in modern drug discovery. It highlights the potential of structure-based design to yield highly potent and selective enzyme inhibitors. While this compound ultimately failed to translate its impressive in vitro and experimental infection efficacy into a clinically viable treatment for the common cold in the context of natural infection, the journey of its development provided invaluable knowledge. The detailed understanding of the HRV 3C protease, the structure-activity relationships of its inhibitors, and the challenges of demonstrating efficacy in naturally acquired respiratory viral infections continue to inform and guide current and future antiviral research. The legacy of this compound underscores the complexity of antiviral drug development and the critical importance of robust clinical trial design in evaluating new therapeutic candidates.

References

- 1. Structure-based design and synthesis of macrocyclic human rhinovirus 3C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. 1. Michael acceptor structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcc.life.nthu.edu.tw [xcc.life.nthu.edu.tw]

- 5. pnas.org [pnas.org]

- 6. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Safety of an Antirhinoviral Agent, Ruprintrivir, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Broad-Spectrum Antiviral Activity of Rupintrivir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rupintrivir (formerly AG7088) is a peptidomimetic, irreversible inhibitor of the 3C protease, an enzyme essential for the replication of picornaviruses. Developed through structure-based drug design, this compound demonstrated potent and broad-spectrum in vitro activity against a wide array of human rhinoviruses (HRV) and other enteroviruses. Its mechanism involves forming a covalent bond with the active site cysteine of the 3C protease, thereby preventing the proteolytic processing of the viral polyprotein required to produce mature, functional viral proteins. Despite promising preclinical data and efficacy in experimental infection models, this compound's clinical development was halted after it failed to demonstrate significant efficacy in Phase II/III trials for naturally acquired respiratory infections.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism, its spectrum of activity with collated quantitative data, detailed experimental protocols for its evaluation, and its clinical history.

Introduction: The 3C Protease as an Antiviral Target

The Picornaviridae family includes a vast number of human pathogens, such as human rhinoviruses (the primary cause of the common cold), enteroviruses (including polioviruses and coxsackieviruses), and echoviruses.[2] These viruses are characterized by a positive-sense, single-stranded RNA genome that is translated into a single large polyprotein.[4] This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication to proceed.

The viral 3C protease (3Cpro) is a cysteine protease responsible for the majority of these crucial proteolytic cleavages.[3][4] Its function is absolutely essential for the viral life cycle.[1] Furthermore, the active site of the 3C protease, including the catalytic triad residues, is highly conserved across the numerous serotypes of rhinoviruses and other enteroviruses.[4][5] This high degree of conservation makes the 3C protease an attractive target for the development of broad-spectrum antiviral agents, as an effective inhibitor is likely to be active against a wide range of related viruses.[4][5]

Mechanism of Action of this compound

This compound is a potent, irreversible inhibitor specifically designed to target the HRV 3C protease.[6][7] It functions as a peptidomimetic that mimics the natural substrate of the protease. The molecule includes an electrophilic Michael acceptor warhead that forms an irreversible covalent bond with the nucleophilic cysteine residue in the enzyme's active site.[1][3][8] This covalent modification permanently inactivates the enzyme, halting the processing of the viral polyprotein and thereby blocking viral replication.[9][10]

Broad-Spectrum Antiviral Activity: Quantitative Data

This compound has demonstrated potent in vitro activity against a wide range of picornaviruses. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

Table 1: Antiviral Activity of this compound against Human Rhinoviruses (HRV)

| Virus Group | Number of Strains Tested | Assay Cell Line | Mean EC50 (nM) | EC50 Range (nM) | Reference(s) |

| HRV Serotypes | 48 | H1-HeLa / MRC-5 | 23 | 3 - 81 | [6][7][11] |

| HRV Clinical Isolates | 23 | H1-HeLa | 24 | 3 - 104 | [5] |

Table 2: Antiviral Activity of this compound against other Picornaviruses

| Virus | Strain(s) | Assay Cell Line | Mean EC50 (nM) | EC50 Range (nM) | Reference(s) |

| Human Enteroviruses (HEV) | 4 | H1-HeLa | 41 | 7 - 137 | [5] |

| Coxsackievirus A21 | Not Specified | MRC-5 | 147 | - | [12] |

| Coxsackievirus B3 | Not Specified | MRC-5 | 183 | - | [12] |

| Echovirus 11 | Not Specified | MRC-5 | 14 | - | [12] |

| Enterovirus 70 | Not Specified | MRC-5 | 7 | - | [12] |

Table 3: Activity of this compound against Other Virus Families

| Virus Family | Virus | Assay System | EC50 (nM) | Note | Reference(s) |

| Caliciviridae | Norwalk Virus (Norovirus) | Replicon Assay | 300 | Inhibits replication | [13] |

| Coronaviridae | SARS-CoV-2 | Protease Assay | >100,000 (IC50) | Weak activity against 3CL protease | [14] |

Detailed Experimental Protocols

The most common method for evaluating the in vitro antiviral activity of this compound is the cell-based cytopathic effect (CPE) inhibition assay.

Protocol: Cytopathic Effect (CPE) Inhibition Assay using XTT Reduction

This protocol describes a standard method to determine the EC50 of this compound against a given virus serotype.

1. Materials and Reagents:

-

Cells: H1-HeLa or MRC-5 cells.

-

Virus: Stock of the desired picornavirus serotype with a known titer (TCID50/mL).

-

Media: Appropriate cell culture medium (e.g., MEM) with 2-10% fetal bovine serum (FBS) and antibiotics.

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock, then serially diluted in assay medium.

-

Assay Plates: 96-well flat-bottom tissue culture plates.

-

XTT Reagent: 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) coupled with an electron-coupling agent like phenazine methosulfate (PMS).

-

Plate Reader: Spectrophotometer capable of reading absorbance at 450 nm.

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Cell Seeding: Seed H1-HeLa cells into 96-well plates at a density of ~2 x 10^5 cells/mL and incubate overnight to allow for the formation of a confluent monolayer.[1]

-

Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in the assay medium. Also, prepare control wells: cells only (for 100% viability), cells with virus (for 0% viability/100% CPE), and cells with each drug concentration but no virus (to test for cytotoxicity).

-

Infection: Remove the growth medium from the cells. Add the prepared drug dilutions to the wells. Subsequently, add the virus inoculum at a predetermined multiplicity of infection (MOI), typically between 0.08 and 0.2.[1]

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 34°C for HRV) for 3 to 5 days, or until the virus control wells show approximately 100% CPE.

-

Viability Measurement (XTT): Remove the plates from the incubator and add the prepared XTT/PMS solution to each well. The XTT tetrazolium salt is cleaved to a soluble formazan product by the mitochondrial dehydrogenase enzymes of metabolically active (i.e., living) cells.

-

Readout: Incubate the plates for 2-4 hours to allow for color development. Measure the absorbance of the formazan product using a plate reader at 450 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of CPE inhibition is calculated relative to the cell and virus controls. The EC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Resistance Profile

Studies on in vitro resistance to this compound have shown that it is difficult for viruses to develop high-level resistance.[1] Serial passage of HRV in the presence of increasing concentrations of the drug led to the isolation of variants with only minimal to moderate reductions in susceptibility (e.g., up to a sevenfold increase in EC50 for HRV-14).[1][15] The resistance was associated with the accumulation of multiple mutations in the 3C protease gene, rather than a single mutation conferring high-level resistance. This contrasts with capsid-binding inhibitors, where single amino acid changes can lead to a significant loss of susceptibility.[15] The low potential for high-level resistance highlights the advantage of targeting the highly conserved and functionally constrained active site of the 3C protease.[1][5]

References

- 1. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Phase II, Randomized, Double-Blind, Placebo-Controlled Studies of Ruprintrivir Nasal Spray 2-Percent Suspension for Prevention and Treatment of Experimentally Induced Rhinovirus Colds in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. The Enterovirus Protease Inhibitor this compound Exerts Cross-Genotypic Anti-Norovirus Activity and Clears Cells from the Norovirus Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pan-3C Protease Inhibitor this compound Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Rupintrivir: A Peptidomimetic Inhibitor of Picornavirus 3C Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a synthetic, peptidomimetic antiviral agent designed as an irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2] Developed by Agouron Pharmaceuticals (now a subsidiary of Pfizer), this compound emerged from structure-based drug design methodologies.[3] It targets a highly conserved cysteine residue within the active site of the 3C protease, an enzyme essential for viral replication.[3] By forming a covalent bond with this residue, this compound effectively blocks the proteolytic processing of the viral polyprotein, thereby halting the viral life cycle.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro antiviral activity, experimental protocols, and clinical development.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the HRV 3C protease (3Cpro). The 3C protease is a cysteine protease that plays a critical role in the replication of picornaviruses by cleaving the viral polyprotein into mature structural and non-structural proteins.[2] The inhibition of 3Cpro by this compound is an irreversible process involving a Michael addition reaction. The electrophilic α,β-unsaturated ester of this compound is attacked by the nucleophilic thiol of the active site cysteine residue (Cys147 in HRV-14), leading to the formation of a stable covalent adduct.[4] This covalent modification permanently inactivates the enzyme, thereby preventing the processing of the viral polyprotein and subsequent viral replication.

The specificity of this compound for the viral protease over host cell proteases is a key feature, contributing to its favorable safety profile in preclinical studies.[2] The substrate-binding pocket of the HRV 3C protease has a unique conformation that is exploited by the peptidomimetic structure of this compound, leading to high-affinity binding and efficient inactivation.

Signaling Pathway of HRV 3C Protease and Inhibition by this compound

Data Presentation

In Vitro Antiviral Activity of this compound

The tables below summarize the in vitro antiviral activity of this compound against a panel of human rhinoviruses and other picornaviruses. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Human Rhinovirus Serotype | EC50 (µM) | Cell Line |

| HRV-14 | 0.013 | H1-HeLa |

| HRV-16 | 0.018 | H1-HeLa |

| HRV-39 | 0.025 | H1-HeLa |

| Mean of 48 serotypes | 0.023 | H1-HeLa |

| Other Picornaviruses | EC50 (µM) | Cell Line |

| Coxsackievirus A21 | 0.01 | MRC-5 |

| Coxsackievirus B3 | 0.03 | MRC-5 |

| Echovirus 11 | 0.02 | MRC-5 |

| Enterovirus 71 | ~0.001 | RD |

| Norovirus (Norwalk replicon) | 0.3 ± 0.1 | HG23 |

| Murine Norovirus | 13 ± 2 | RAW 264.7 |

Experimental Protocols

Antiviral Cell Protection Assay (CPE Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to protect host cells from the cytopathic effect (CPE) induced by a virus.

Materials:

-

H1-HeLa or other susceptible cell line

-

Human Rhinovirus (HRV) stock of known titer

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTS reagent for cell viability assessment

-

Plate reader

Procedure:

-

Cell Seeding: Seed H1-HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Infection and Treatment: After 24 hours, remove the growth medium from the cell monolayers. Add 100 µL of the diluted this compound to the appropriate wells. Subsequently, add 100 µL of HRV suspension (at a multiplicity of infection, MOI, of 0.1) to all wells except for the uninfected control wells.

-

Incubation: Incubate the plates at 34°C (optimal for HRV replication) in a 5% CO2 atmosphere for 3-4 days, or until CPE is observed in at least 90% of the virus control wells.

-

Viability Assessment: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The EC50 value is calculated as the concentration of this compound that results in a 50% reduction of the virus-induced CPE.

HRV 3C Protease Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HRV 3C protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant HRV 3C protease

-

FRET-based peptide substrate containing the 3C protease cleavage site flanked by a fluorophore and a quencher

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of HRV 3C protease and the FRET substrate in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the HRV 3C protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the FRET substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal. The IC50 value, the concentration of this compound that inhibits the protease activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Antiviral Drug Screening Workflow

Clinical Development

This compound underwent Phase I and Phase II clinical trials for the treatment of the common cold.[2][5] In a Phase II study involving experimentally induced rhinovirus infection in healthy volunteers, intranasal administration of this compound was shown to be well-tolerated and resulted in a statistically significant reduction in viral load and severity of cold symptoms compared to placebo.[1] However, in subsequent larger-scale Phase II trials in patients with naturally acquired colds, this compound failed to demonstrate a significant clinical benefit.[2] This lack of efficacy in a real-world setting led to the discontinuation of its clinical development for the treatment of the common cold.[5] Despite this, this compound remains an important tool compound for studying picornavirus replication and a valuable lead for the development of other protease inhibitors.

Conclusion

This compound is a potent and specific peptidomimetic inhibitor of the HRV 3C protease. Its mechanism of action, involving the irreversible covalent modification of the enzyme's active site, has been well-characterized. Extensive in vitro studies have demonstrated its broad-spectrum activity against a wide range of rhinovirus serotypes and other picornaviruses. While clinical trials of this compound for the common cold were ultimately unsuccessful, the knowledge gained from its development has been invaluable to the field of antiviral research. The detailed experimental protocols and data presented in this guide provide a valuable resource for scientists and researchers working on the development of novel antiviral therapeutics targeting viral proteases.

References

- 1. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a promising candidate for treating severe cases of Enterovirus-71 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Rupintrivir: A Technical Guide to its Inhibition of Human Rhinovirus (HRV) Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the predominant causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma.[1] Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the HRV 3C protease (3Cpro), an enzyme essential for viral replication.[1][2] Developed through structure-based drug design, this compound has demonstrated broad-spectrum activity against a wide range of HRV serotypes in preclinical studies.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. Although clinical development of this compound was halted due to a lack of efficacy in natural infection studies, it remains a valuable tool for research into HRV replication and a benchmark for the development of new anti-picornaviral agents.[1][2]

Mechanism of Action: Targeting Viral Polyprotein Processing

The HRV genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein.[5] This polyprotein must be cleaved into individual structural and non-structural viral proteins for the virus to replicate. The viral 3C protease, a chymotrypsin-like cysteine protease, is responsible for the majority of these cleavages.[2]

This compound is a peptidomimetic inhibitor that specifically targets the active site of the HRV 3C protease.[6] It forms a covalent bond with the catalytic cysteine residue (Cys147) in the enzyme's active site, leading to irreversible inhibition.[6] By blocking the function of the 3C protease, this compound prevents the processing of the viral polyprotein, thereby halting the production of mature viral proteins and enzymes necessary for viral replication.[2] This targeted mechanism of action, directed at a highly conserved viral enzyme, is the basis for this compound's broad-spectrum activity against numerous HRV serotypes.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various human rhinovirus serotypes and its inhibitory activity against the 3C protease.

Table 1: Antiviral Activity of this compound against various HRV Serotypes

| HRV Serotype | Cell Line | Assay Type | EC50 (µM) | Reference |

| Mean of 48 Serotypes | H1-HeLa / MRC-5 | Cell Protection | 0.023 | [4][7] |

| HRV-14 | Not Specified | Not Specified | 0.052 | [6] |

| HRV (unspecified) | H1-HeLa | Cell Protection | Active (all 48 serotypes tested) | [2] |

Table 2: Inhibitory Activity of this compound against HRV 3C Protease

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| SARS-CoV-2 3CLpro | Not Specified | ~67 | [8] |

| EV71 3Cpro | Protease Inhibition | 2.3 ± 0.5 |

Experimental Protocols

Cell-Based Antiviral Activity Assay (XTT Method)

This protocol describes a method to determine the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric assay.

a. Materials:

-

HeLa cells

-

HRV stock of known titer

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom microplates

-

XTT Cell Proliferation Assay Kit

-

Microplate reader

b. Procedure:

-

Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

After 24 hours, remove the growth medium from the cells and add the this compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

Infect the wells (except for the cell control wells) with HRV at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

-

Incubate the plates at 33-35°C in a humidified 5% CO2 incubator.

-

When the virus control wells show >90% CPE, prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT labeling mixture to each well and incubate for 4-6 hours at 33-35°C.

-

Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls. The EC50 value (the concentration of compound that protects 50% of cells from virus-induced CPE) can be determined by non-linear regression analysis.

HRV 3C Protease Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against the HRV 3C protease.

a. Materials:

-

Recombinant purified HRV 3C protease

-

FRET-based substrate peptide for HRV 3C protease (e.g., containing a donor and a quencher fluorophore separated by the 3Cpro cleavage sequence)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

b. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the wells of the 96-well plate. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

-

Add the HRV 3C protease to all wells except the blank wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity (excitation and emission wavelengths specific to the FRET pair) in a kinetic mode for 30-60 minutes at room temperature.

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by non-linear regression analysis.

HRV Polyprotein Processing Assay

This protocol describes a method to assess the effect of this compound on the processing of the HRV polyprotein in infected cells using metabolic radiolabeling and immunoprecipitation.

a. Materials:

-

HeLa cells

-

HRV stock

-

Methionine/Cysteine-free cell culture medium

-

[35S]methionine/cysteine labeling mix

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific to an HRV protein (e.g., anti-VP2)

-

Protein A/G-agarose beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

b. Procedure:

-

Infect confluent monolayers of HeLa cells with HRV at a high MOI.

-

At a time point of active viral protein synthesis (e.g., 5-6 hours post-infection), wash the cells with methionine/cysteine-free medium and then incubate in the same medium for 30-60 minutes to deplete intracellular pools of these amino acids.

-

Add [35S]methionine/cysteine labeling mix to the medium and incubate for 1-2 hours in the presence of various concentrations of this compound or DMSO (vehicle control).

-

After the labeling period, wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with the anti-HRV protein antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled viral proteins and their precursors. Inhibition of polyprotein processing will be indicated by the accumulation of high molecular weight precursor proteins and a decrease in mature viral proteins in this compound-treated samples compared to the control.

Visualizations

The following diagrams illustrate the HRV replication cycle, the mechanism of this compound, and the workflow of the key experimental assays.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. timothyspringer.org [timothyspringer.org]

- 6. researchgate.net [researchgate.net]

- 7. Protein analysis SDS PAGE [qiagen.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir, also known as AG7088, is a potent, irreversible inhibitor of the 3C protease, an enzyme essential for the replication of picornaviruses.[1][2] Developed by Agouron Pharmaceuticals (now part of Pfizer) through structure-based drug design, it was initially investigated as a treatment for the common cold, which is frequently caused by human rhinoviruses (HRVs).[2][3][4] Although its clinical development was halted due to limited efficacy in natural infection studies, this compound remains an invaluable tool in picornavirus research.[2][3][4] Its broad-spectrum activity and well-characterized mechanism of action make it a benchmark compound for studying viral protease function, developing new antiviral agents, and investigating mechanisms of drug resistance. This guide provides a detailed overview of this compound's core functions, experimental applications, and its lasting impact on the field.

Mechanism of Action: Targeting the 3C Protease

The primary target of this compound is the 3C protease (3Cpro), a viral cysteine protease.[4][5] In picornaviruses, the viral genome is translated into a single large polyprotein, which must be cleaved into individual structural and non-structural proteins for the virus to replicate.[6][7] The 3C protease is responsible for the majority of these cleavages, making it an indispensable enzyme for the viral life cycle and an excellent target for antiviral drugs.[6][7]

This compound is a peptidomimetic inhibitor, designed to mimic the natural substrate of the 3C protease.[8] It binds to the enzyme's active site and forms an irreversible covalent bond with the catalytic cysteine residue.[3][8] This action is facilitated by an α,β-unsaturated ester group (a Michael acceptor) in this compound's structure, which reacts with the sulfhydryl group of the cysteine.[2] This covalent modification permanently inactivates the enzyme, thereby halting polyprotein processing and blocking viral replication.[4][5]

Data Presentation: Spectrum of Antiviral Activity

This compound exhibits potent, broad-spectrum activity against a wide range of picornaviruses. It was shown to be active against all 48 human rhinovirus (HRV) serotypes tested in initial studies.[5] Its efficacy extends to numerous other members of the Enterovirus genus, including Enterovirus D68 (EV-D68), EV-93, and others.[6][9] The compound has also demonstrated activity against noroviruses, which belong to the Caliciviridae family but have a similar 3C-like protease.[10][11] Conversely, its activity against the 3C-like protease of coronaviruses is very weak.[12]

Table 1: In Vitro Antiviral Activity of this compound (EC₅₀)

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50% in cell-based assays.

| Virus Species | Strain(s) | Cell Line | EC₅₀ (µM) | Reference(s) |

| Human Rhinovirus (HRV) | 48 Serotypes (mean) | H1-HeLa / MRC-5 | 0.023 | [13] |

| Enterovirus D68 (EV-D68) | 4 Strains | HeLa | 0.0015 - 0.0051 | [9] |

| Enterovirus 93 (EV-93) | N/A | RD Cells | 0.033 | [6] |

| Human Enteroviruses (HEV) | Various (mean) | N/A | 0.088 | [6] |

| Norwalk Virus (GI.1) | Replicon | Huh-7 | 0.3 ± 0.1 | [10][11] |

| Murine Norovirus (GV.1) | MNV-1 | RAW 264.7 | 10 - 13 | [10] |

Table 2: In Vitro Protease Inhibition by this compound (IC₅₀)

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits the activity of the isolated enzyme by 50% in a biochemical assay.

| Protease Source | IC₅₀ (µM) | Reference(s) |

| Enterovirus 71 (EV71) 3Cpro | 7.3 ± 0.8 | [14] |

| Norwalk Virus (GI.1) 3CLpro | 3.0 | [15] |

| Norovirus (GII) 3CLpro | 12.2 | [15] |

| Murine Norovirus (GV.1) 3CLpro | 4.6 | [15] |

| SARS-CoV-2 Mpro (3CLpro) | 68 ± 7 | [12] |

| SARS-CoV-1 Mpro (3CLpro) | > 100 | [12] |

Experimental Protocols

This compound's efficacy is typically quantified using cell-based and biochemical assays. The following are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is the standard method for determining a compound's EC₅₀ against a virus. It measures the ability of the drug to protect host cells from virus-induced death.

Methodology:

-

Cell Plating: Seed host cells (e.g., H1-HeLa cells for HRV) into 96-well plates at a density that will form a confluent monolayer (e.g., 2 × 10⁵ cells/mL).[2] Incubate until cells are fully attached.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[2] Immediately add the prepared this compound dilutions to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 34°C for HRV) for a period sufficient to cause significant CPE in the virus control wells (typically 2-4 days).[2]

-

Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is the XTT assay, which measures mitochondrial activity in living cells.[2] Add the XTT reagent to all wells and incubate for a few hours.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The EC₅₀ is calculated as the drug concentration that restores cell viability to 50% of the level of the uninfected cell control.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Enterovirus Protease Inhibitor this compound Exerts Cross-Genotypic Anti-Norovirus Activity and Clears Cells from the Norovirus Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan-3C Protease Inhibitor this compound Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Class of Norovirus Inhibitors Targeting the Viral Protease with Potent Antiviral Activity In Vitro and In Vivo [mdpi.com]

Methodological & Application

Application Note: High-Throughput Cell-Based Assay for Determining Rupintrivir EC50 Values Against Human Rhinovirus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the primary causative agents of the common cold and are associated with exacerbations of chronic respiratory illnesses such as asthma. Rupintrivir (formerly AG7088) is a potent and selective irreversible inhibitor of the HRV 3C protease, a viral enzyme crucial for the proteolytic processing of the viral polyprotein and subsequent replication.[1][2][3][4] Accurate determination of the half-maximal effective concentration (EC50) of this compound is essential for the evaluation of its antiviral activity and for the development of novel anti-rhinovirus therapeutics. This application note provides a detailed protocol for a robust and reproducible cell-based assay to measure the EC50 values of this compound against various HRV serotypes using a cytopathic effect (CPE) inhibition assay.

Principle of the Assay

This assay is based on the principle of inhibiting the virus-induced CPE in a susceptible cell line. In the presence of an effective antiviral agent like this compound, the virus-induced cell death is prevented. The extent of this protective effect is quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance of the stained cells is directly proportional to the number of viable cells. By testing a range of this compound concentrations, a dose-response curve can be generated, from which the EC50 value—the concentration of the compound that protects 50% of the cells from virus-induced death—is calculated.

Materials and Reagents

Cells and Viruses:

-

H1-HeLa cells (ATCC® CRL-1958™)

-

Human Rhinovirus (HRV) serotypes (e.g., HRV-14, ATCC® VR-284™)

Media and Reagents:

-

Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin-Streptomycin (for cell propagation)

-

MEM supplemented with 2% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin (Assay Medium)

-

This compound (CAS: 223537-30-2)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trypsin-EDSA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Methanol (100%)

-

Citrate Buffer (0.1 M, pH 4.2) with 50% ethanol (for elution)

Equipment:

-

Humidified incubator with 5% CO2 at 37°C and 33°C

-

Biosafety cabinet (Class II)

-

96-well flat-bottom cell culture plates

-

Inverted microscope

-

Multichannel pipettes

-

Plate reader capable of measuring absorbance at 570-590 nm

Experimental Protocols

Part 1: Preparation of Virus Stock and Titer Determination (TCID50 Assay)

A critical prerequisite for the EC50 assay is the preparation and titration of a high-titer virus stock to ensure reproducible infection.

Protocol:

-

Virus Propagation:

-

Infect a confluent monolayer of H1-HeLa cells in a T-75 flask with a low multiplicity of infection (MOI) of HRV (e.g., 0.01).

-

Incubate the infected cells at 33°C in a humidified 5% CO2 incubator.

-

Monitor the cells daily for the appearance of CPE.

-

When 80-90% of the cell monolayer shows CPE (typically 2-4 days post-infection), harvest the virus by subjecting the flask to three freeze-thaw cycles.

-

Centrifuge the lysate at 3000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the virus stock and store it in aliquots at -80°C.

-

-

Virus Titer Determination (TCID50):

-

Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.

-

Prepare ten-fold serial dilutions of the virus stock (10^-1 to 10^-8) in Assay Medium.

-

Remove the growth medium from the cells and infect the cells with 100 µL of each virus dilution, with 8 replicates per dilution. Include a set of wells with Assay Medium only as a cell control.

-

Incubate the plate at 33°C for 3-5 days, or until CPE is observed in the lower dilutions.

-

Assess CPE in each well using an inverted microscope.

-

The TCID50 is the virus dilution that causes CPE in 50% of the inoculated wells and is calculated using the Reed-Muench method.

-

Part 2: Cytotoxicity Assay (CC50 Determination)

It is essential to determine the concentration of this compound that is toxic to the host cells to calculate the selectivity index.

Protocol:

-

Seed H1-HeLa cells in a 96-well plate at 2 x 10^4 cells/well and incubate overnight.

-

Prepare two-fold serial dilutions of this compound in Assay Medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (DMSO) at the highest concentration used.

-

Replace the cell culture medium with the serially diluted compound.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C.

-

Assess cell viability using the Crystal Violet Staining protocol described below.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Part 3: Antiviral Potency Assay (EC50 Determination)

Protocol:

-

Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in Assay Medium. The concentration range should bracket the expected EC50 value (e.g., from 1 µM down to low nM concentrations). Include a virus control (no compound) and a cell control (no virus, no compound).

-

Infection and Treatment:

-

Aspirate the growth medium from the 96-well plate.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Add 50 µL of HRV diluted in Assay Medium to achieve an MOI of 0.1 to the compound-treated wells and the virus control wells. Add 50 µL of Assay Medium to the cell control wells.

-

Incubate the plate at 33°C in a humidified 5% CO2 incubator for 72 hours or until approximately 90% CPE is observed in the virus control wells.

-

-

Quantification of CPE by Crystal Violet Staining:

-

Carefully aspirate the medium from all wells.

-

Gently wash the cell monolayer once with 200 µL of PBS.

-

Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.

-

Remove the methanol and add 100 µL of 0.5% crystal violet staining solution to each well. Incubate for 10 minutes at room temperature.

-

Wash the wells gently with tap water to remove excess stain and allow the plate to air dry.

-

Elute the stain by adding 100 µL of citrate buffer with 50% ethanol to each well and incubate for 15-20 minutes on a plate shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Part 4: Data Analysis

-

Calculate the Percentage of CPE Inhibition:

-

Percentage of CPE Inhibition = [ (OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control) ] * 100

-

Where:

-

OD_test is the optical density of the wells with virus and the test compound.

-

OD_virus_control is the average optical density of the wells with virus only.

-

OD_cell_control is the average optical density of the wells with cells only.

-

-

-

Determine the EC50 Value:

-

Plot the percentage of CPE inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value.

-

-

Calculate the Selectivity Index (SI):

-

SI = CC50 / EC50

-

A higher SI value indicates a more favorable therapeutic window for the antiviral compound.

-

Data Presentation

The antiviral activity and cytotoxicity of this compound against various HRV serotypes are summarized in the table below.

| Human Rhinovirus Serotype | EC50 (µM) | CC50 (µM) in H1-HeLa cells | Selectivity Index (SI) |

| Mean (48 Serotypes) | 0.023 [1][3] | >100 | >4347 |

| HRV-2 | Varies | >100 | Varies |

| HRV-14 | 0.052[5] | >100 | >1923 |

| HRV-39 | Varies | >100 | Varies |

| HRV (Hanks) | Varies | >100 | Varies |

| HRV-C15 | ~0.093[6] | >100 | >1075 |

*Note: The CC50 value of >100 µM is based on studies with a norovirus replicon system and indicates low cytotoxicity.[7] Specific CC50 values in H1-HeLa cells should be determined concurrently with the EC50 assay for the most accurate SI calculation.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MedPath [trial.medpath.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection and Characterization of this compound-Resistant Norwalk Virus Replicon Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization of 3C Protease in Complex with Rupintrivir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the 3C protease (3Cpro) in complex with its inhibitor, Rupintrivir. The 3C protease is a key enzyme in the life cycle of various viruses, including human rhinoviruses (HRV) and enteroviruses, making it a prime target for antiviral drug development. This compound is a potent irreversible inhibitor of this protease. The following protocols are designed to guide researchers through the process of obtaining high-quality crystals of the 3Cpro-Rupintrivir complex, suitable for X-ray crystallographic analysis.

I. Quantitative Data Summary

Successful crystallization and structural determination of the 3C protease in complex with this compound have been reported for various viral species. The following tables summarize key quantitative data from these studies.

Table 1: Crystallographic Data for 3C Protease-Rupintrivir Complexes

| 3C Protease Source | PDB Code | Resolution (Å) | Space Group | Reference |

| Human Rhinovirus C15 | 6KU8 | 2.05 | P2₁2₁2₁ | [1] |

| Enterovirus 71 (mutant H133G) | Not specified | 1.3 | I2₁2₁2₁ | [2] |

| Enterovirus 71 (mutant E71A) | Not specified | 1.0 | I2₁2₁2₁ | [2] |

| Enterovirus 71 (mutant E71D) | Not specified | 1.7 | P4₁2₁2 | [2] |

Table 2: Antiviral Activity of this compound

| Virus | Assay | EC₅₀ (µM) | Reference |

| Human Rhinovirus (mean of 48 serotypes) | Cell Protection Assay | 0.023 | [3] |

| Enterovirus 71 | Cell-based Assay | ~0.001 |

II. Experimental Protocols

A. Protocol 1: Expression and Purification of 3C Protease

This protocol describes the expression of His-tagged 3C protease in E. coli and its subsequent purification.

1. Expression in E. coli

a. Transformation: Transform a suitable E. coli expression strain (e.g., Rosetta(DE3)) with a T7-driven expression vector containing the gene for His-tagged 3C protease. Plate on LB agar with appropriate antibiotics (e.g., Kanamycin and Chloramphenicol).[4]

b. Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the required antibiotics. Incubate overnight at 37°C with shaking (~250 rpm).

c. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture (1:100 dilution) and antibiotics. Incubate at 37°C with shaking.

d. Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2] Continue to incubate with shaking at 37°C for 3-4 hours.

e. Cell Harvest: Harvest the cells by centrifugation at 6,000 rpm for 10 minutes at 4°C.[2] Discard the supernatant and store the cell pellet at -80°C.

2. Purification

a. Cell Lysis: Resuspend the cell pellet in 50 mM Tris-HCl pH 8.0 (approximately 9 mL per gram of cell pellet).[4] Add lysozyme to a final concentration of 1.5 mg/g of cells and incubate on ice.[4] Sonicate the cell suspension on ice for 10 minutes (e.g., 5 seconds on, 5 seconds off cycles) to ensure complete lysis.[4]

b. Clarification: Centrifuge the lysate at 22,000 rpm for 20-25 minutes at 4°C to pellet cellular debris.[4]

c. IMAC Chromatography: i. Equilibrate an IMAC resin (e.g., Ni-NTA) with lysis buffer.[4] ii. Load the clarified supernatant onto the equilibrated column. iii. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. iv. Elute the His-tagged 3C protease with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

d. Dialysis: i. Pool the fractions containing the purified protease. ii. Dialyze the pooled fractions against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) overnight at 4°C using a 3,500 MWCO dialysis tubing to remove imidazole.[2] iii. If a precipitate forms during dialysis, it can often be resolubilized in a minimal amount of elution buffer and re-dialyzed.[2]

e. Purity and Concentration: Assess the purity of the protein by SDS-PAGE. The expected molecular weight of His-tagged 3C protease is approximately 22 kDa.[4] Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). A typical yield is around 25 mg of >95% pure protease per liter of culture.[2]